molecular formula C14H13NO B1283616 (2-Amino-9H-fluoren-9-yl)methanol CAS No. 162021-14-9

(2-Amino-9H-fluoren-9-yl)methanol

Cat. No.: B1283616
CAS No.: 162021-14-9
M. Wt: 211.26 g/mol
InChI Key: SYEYUWQQBFAPGD-UHFFFAOYSA-N
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Description

(2-Amino-9H-fluoren-9-yl)methanol is a chemical compound with the molecular formula C14H13NO It belongs to the class of fluorene derivatives and is characterized by the presence of an amino group and a hydroxymethyl group attached to the fluorene ring

Mechanism of Action

Target of Action

Fluorene derivatives are often used in the synthesis of peptides , suggesting that they may interact with peptide or protein targets.

Mode of Action

It’s known that fluorene derivatives can be used as coupling agents in peptide synthesis . This suggests that (2-Amino-9H-fluoren-9-yl)methanol might interact with its targets by forming bonds with amino acids, thereby influencing the structure and function of peptides or proteins.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis and degradation.

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.

Result of Action

Given its potential role in peptide synthesis , it may influence the structure and function of peptides or proteins, which could have downstream effects on cellular processes.

Biochemical Analysis

Biochemical Properties

(2-Amino-9H-fluoren-9-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a weak dopamine reuptake inhibitor, which suggests its potential interaction with dopamine transporters and receptors . Additionally, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential impact on neurotransmitter regulation and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine reuptake inhibitor can alter dopamine signaling pathways, impacting neuronal communication and behavior . Furthermore, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds within the cell . These effects underscore the compound’s potential in neuropharmacology and metabolic research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a weak dopamine reuptake inhibitor, it binds to dopamine transporters, reducing the reuptake of dopamine into presynaptic neurons . This increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Additionally, its interaction with cytochrome P450 enzymes may inhibit or activate these enzymes, leading to altered metabolic pathways . These mechanisms provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at 2-8°C . Its degradation over time can lead to reduced efficacy and altered biological activity. Long-term studies in vitro and in vivo are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced dopaminergic signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and metabolic disturbances . Understanding the dosage thresholds and toxicology is critical for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its interaction with cytochrome P450 enzymes suggests its role in oxidative metabolism, where it may undergo hydroxylation or other metabolic transformations These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to permeate the blood-brain barrier, suggesting its potential for central nervous system effects . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall biological activity. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cytochrome P450 enzymes suggests its localization within the endoplasmic reticulum, where these enzymes are predominantly found . This localization can affect its metabolic activity and interactions with other biomolecules, providing insights into its cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-9H-fluoren-9-yl)methanol typically involves the reaction of 9-fluorenone with ammonia and formaldehyde under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or methanol. The reaction mixture is stirred under reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-9H-fluoren-9-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

(2-Amino-9H-fluoren-9-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethanol: Similar structure but lacks the amino group.

    9-Fluorenemethylamine: Similar structure but lacks the hydroxymethyl group.

    9-Fluorenecarboxylic acid: Similar structure but contains a carboxylic acid group instead of the hydroxymethyl group.

Uniqueness

(2-Amino-9H-fluoren-9-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the fluorene ring.

Properties

IUPAC Name

(2-amino-9H-fluoren-9-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYUWQQBFAPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570242
Record name (2-Amino-9H-fluoren-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162021-14-9
Record name (2-Amino-9H-fluoren-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.0 g 9-Hydroxymethyl-2-(Boc-amino)fluorene was dissolved in 110 ml acetonitrile and stirred under reflux. 42 ml 2 N HCl (2.0 equiv, 84 mmol) was added drop-wise. The reaction mixture was stirred under reflux for 45 min. The reaction mixture was cooled to room temperature and the reaction was monitored by TLC [Rf=0.1 PE-MTBE (1:2)]. The solvent was partially eliminated by rotary evaporation and the residue was dissolved in 70 ml 2 N HCl. The solution was carefully washed with 2×50 ml MTBE. The aqueous phase was adjusted to pH 9 by Na2CO3 and extracted with 2×70 ml EtOAc. The organic phase was washed with 50 ml brine and dried over Na2SO4. The solvent was eliminated by rotary evaporation. The product was used without further purification. The structural identity was verified by NMR (8.76 g, 99% yield).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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